SYBR Green II

RNA gel electrophoresis fluorescence quantum yield nucleic acid detection

SYBR Green II is essential for RNA QC, Northern blotting, and SSCP when sensitivity matters. Unlike EtBr or SYBR Green I, it delivers a quantum yield of ~0.54 for RNA vs. ~0.36 for dsDNA, ensuring RNA signal dominance. - Detects as little as 100 pg RNA/band; 15× more sensitive than EtBr under UV (254 nm). - Non-mutagenic (Ames test negative); eliminates hazardous waste fees. - 10,000× concentrate in DMSO; 1 mL sufficient for 100 mini-gels.

Molecular Formula C28H28IN3OS
Molecular Weight 581.5 g/mol
Cat. No. B12393867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSYBR Green II
Molecular FormulaC28H28IN3OS
Molecular Weight581.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2OC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C.[I-]
InChIInChI=1S/C28H28N3OS.HI/c1-29(2)17-18-33-28-20-21(19-27-30(3)25-15-9-10-16-26(25)32-27)23-13-7-8-14-24(23)31(28)22-11-5-4-6-12-22;/h4-16,19-20H,17-18H2,1-3H3;1H/q+1;/p-1
InChIKeyKQXBZZLQWLZPAL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SYBR Green II Properties and Specifications


SYBR Green II is a fluorescent cyanine dye in the asymmetric cyanine class, supplied as a 10,000× concentrate in DMSO, optimized for post-electrophoresis staining of RNA and single-stranded DNA (ssDNA) in agarose and polyacrylamide gels . It is a member of the SYBR dye family but is not selective for RNA; however, it exhibits a higher quantum yield when bound to RNA (~0.54) than to double-stranded DNA (~0.36), a property unusual among nucleic acid stains . Its primary excitation maxima are at 497 nm and 254 nm, with emission centered at 520 nm .

SYBR Green II Substitution Risks


Substituting SYBR Green II with SYBR Green I, SYBR Safe, or ethidium bromide (EtBr) for RNA analysis introduces significant performance gaps. SYBR Green I is optimized for dsDNA and exhibits a quantum yield of ~0.8, but its sensitivity for RNA is inferior to SYBR Green II's specifically tuned binding properties [1]. While SYBR Safe is a safer alternative, it is less sensitive than SYBR Green II and is designed for blue-light systems rather than the UV transillumination commonly used for RNA work . Ethidium bromide, though widely used, has a quantum yield of only ~0.15, is strongly mutagenic, and requires ~25-100 times more RNA for equivalent detection compared to SYBR Green II [2]. These differences directly impact experimental outcomes in RNA quality assessment, Northern blotting, and SSCP analysis, making substitution a high-risk decision without proper validation.

SYBR Green II Performance Evidence


RNA vs. dsDNA Quantum Yield

SYBR Green II exhibits a higher fluorescence quantum yield when bound to RNA (~0.54) compared to dsDNA (~0.36), a ~50% increase in quantum yield favoring RNA detection . This property is unusual among nucleic acid stains; most show far greater quantum yields when bound to double-stranded nucleic acids [1]. In contrast, SYBR Green I (optimized for dsDNA) has a quantum yield of ~0.8 for dsDNA but lower for RNA, while ethidium bromide exhibits a quantum yield of only ~0.15 for nucleic acids [2].

RNA gel electrophoresis fluorescence quantum yield nucleic acid detection

RNA Detection Sensitivity vs. Ethidium Bromide

SYBR Green II can detect as little as 100 pg of RNA per band using 254 nm epi-illumination, whereas ethidium bromide has a detection limit of ~1.5 ng per band under comparable conditions, representing a 15-fold improvement in sensitivity [1]. With 300 nm transillumination, SYBR Green II detects ~500 pg of RNA per band, compared to ~1.5 ng for ethidium bromide, a 3-fold improvement . Vendor data further indicate SYBR Green II is 25–100 times more sensitive than EtBr in certain applications, such as detecting glyoxalated RNA or performing SSCP analysis [2].

RNA detection sensitivity agarose gel electrophoresis ethidium bromide alternative

Ames Test Non-Mutagenicity vs. Ethidium Bromide

In a direct comparative study using the Salmonella/mammalian microsome reverse-mutation assay (Ames test), SYBR Green II showed no mutagenicity in frame-shift (TA98) or base-substitution (TA100) indicator strains, even at toxic doses [1]. In stark contrast, ethidium bromide exhibited strong mutagenicity, with a 60-fold increase above vehicle controls in the TA98 strain in the presence of rat-liver S9 extract [1]. Toxic effects of SYBR Green II were observed at approximately the same molar concentrations as SYBR Green I, but without associated mutagenic activity [1].

mutagenicity testing Ames test laboratory safety green chemistry

SSCP Mutation Detection Sensitivity

SYBR Green II enables detection of Ki-ras mutants present as less than 0.5% of the target sequences in single-strand conformation polymorphism (SSCP) analysis, a sensitivity level that is challenging to achieve with ethidium bromide [1]. While SYBR Gold has proven more sensitive than SYBR Green II for SSCP detection overall , SYBR Green II remains a cost-effective alternative that significantly outperforms EtBr in this application. The combination of SYBR Green II's high sensitivity and non-mutagenic profile makes it a practical choice for routine SSCP screening where ultra-high sensitivity is not the primary constraint.

SSCP analysis mutation detection Ki-ras low-frequency variant detection

Northern Blot Formaldehyde Gel Compatibility

SYBR Green II staining of formaldehyde/agarose gels does not interfere with subsequent RNA transfer to membranes or hybridization in Northern blot analysis, provided that 0.1%–0.3% SDS is included in prehybridization and hybridization buffers to remove the dye . This contrasts with ethidium bromide, which often requires more extensive washing and can interfere with transfer efficiency and hybridization signals . Unlike some alternative stains, SYBR Green II's fluorescence is not quenched by denaturants such as urea or formaldehyde, eliminating the need for denaturant washout prior to staining [1].

Northern blot RNA transfer formaldehyde agarose gel workflow compatibility

SYBR Green II Application Scenarios


RNA Quality Control and Integrity Assessment

SYBR Green II is the stain of choice for routine RNA QC when sensitivity and signal-to-noise ratio are critical. Its ~50% higher quantum yield for RNA over dsDNA [1] ensures that the RNA signal predominates, even in the presence of residual genomic DNA contamination. Detection of as little as 100 pg RNA per band allows for minimal sample consumption, preserving precious RNA for downstream applications such as RNA-seq library preparation. The non-mutagenic profile also simplifies waste disposal and reduces EHS compliance costs in core facilities running high-throughput QC workflows.

Low-Abundance Transcript Detection by Northern Blot

For researchers performing Northern blot analysis of low-copy transcripts, SYBR Green II offers a streamlined workflow where the same gel can be imaged for RNA integrity before transfer. The compatibility with formaldehyde/agarose gels and the straightforward 0.1%–0.3% SDS wash step to remove the dye prior to hybridization [1] eliminates the need for duplicate gels or additional handling. The 15× sensitivity advantage over ethidium bromide at 254 nm excitation enables visualization of faint bands that would be missed with EtBr, providing confidence that the RNA of interest has been successfully resolved prior to membrane transfer.

SSCP Mutation Screening

In SSCP analysis for detecting low-frequency mutations (e.g., Ki-ras mutants in tumor samples), SYBR Green II enables reliable detection of variants present at <0.5% of total sequences [1]. This sensitivity, combined with a non-radioactive workflow, makes it a practical alternative to autoradiography for routine screening. While SYBR Gold offers even higher sensitivity , SYBR Green II provides a cost-effective balance for laboratories that perform occasional SSCP analysis or have budget constraints, delivering at least a 2–4× improvement in mutant detection over ethidium bromide.

Non-Hazardous RNA Stain for Core Facilities

Core facilities processing hundreds of RNA gels per week benefit from SYBR Green II's demonstrated lack of mutagenicity in the Ames test [1]. Unlike ethidium bromide, which requires hazardous waste disposal and poses long-term personnel exposure concerns, SYBR Green II can be handled under standard laboratory safety protocols. The economic advantage lies in reduced waste disposal fees, lower EHS oversight costs, and the elimination of special handling equipment. With 1 mL of 10,000× concentrate sufficient for 100 mini-gels , the per-sample cost remains competitive while providing superior RNA detection sensitivity.

Technical Documentation Hub

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